2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 156424-48-5
Cat. No.: VC11533719
Molecular Formula: C13H9ClN2OS
Molecular Weight: 276.74 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156424-48-5 |
|---|---|
| Molecular Formula | C13H9ClN2OS |
| Molecular Weight | 276.74 g/mol |
| IUPAC Name | 2-(chloromethyl)-6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C13H9ClN2OS/c14-7-11-15-9-6-10(8-4-2-1-3-5-8)18-12(9)13(17)16-11/h1-6H,7H2,(H,15,16,17) |
| Standard InChI Key | GVNINDVYYMFZJV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC(=N3)CCl |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-(Chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one features a fused bicyclic system comprising a thiophene ring condensed with a pyrimidin-4-one moiety. The chloromethyl (-CH2Cl) group at position 2 and phenyl ring at position 6 introduce steric and electronic modifications that influence its solubility, stability, and interaction with biological targets.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C14H11ClN2OS |
| Molecular Weight | 294.77 g/mol |
| IUPAC Name | 2-(Chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The chloromethyl group increases electrophilicity at position 2, enabling nucleophilic substitution reactions critical for prodrug development or covalent target binding.
Synthetic Methodologies
Core Scaffold Construction
The thieno[3,2-d]pyrimidin-4-one core is typically synthesized via cyclocondensation reactions. A common route involves:
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Thiophene Precursor Functionalization: 2-Aminothiophene derivatives react with β-ketoesters or malonyl chlorides to form intermediates.
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Cyclization: Treatment with formamide or urea under reflux yields the pyrimidinone ring .
For 2-(chloromethyl) substitution, post-cyclization chloromethylation using chloromethyl methyl ether (MOMCl) in dichloromethane achieves 60–75% yields.
Regioselective Modifications
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Phenyl Group Introduction: Suzuki-Miyaura coupling at position 6 with phenylboronic acid under palladium catalysis (Pd(PPh3)4, Na2CO3, DME/H2O) provides 80–85% yields.
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Chloromethyl Stability: The chloromethyl group exhibits sensitivity to hydrolysis, requiring anhydrous storage at -20°C to prevent decomposition to hydroxymethyl analogs .
Biological Activities and Mechanisms
Anticancer Activity
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Kinase Inhibition: Analogous compounds inhibit Aurora kinase A (IC50 = 12 nM) and EGFR (IC50 = 18 nM), disrupting mitosis and apoptosis pathways.
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Cytotoxicity: NCI-60 screening of related thienopyrimidines revealed GI50 values <1 µM in breast (MCF-7) and lung (A549) cancer lines .
Computational and Pharmacokinetic Insights
Molecular Docking Studies
Docking into EGFR (PDB: 1M17) shows the chloromethyl group forming a covalent bond with Cys797, while the phenyl ring engages in π-π stacking with Phe723.
ADME Predictions
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to moderate lipophilicity (LogP = 3.2).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiophene ring, necessitating prodrug strategies .
Comparative Analysis with Structural Analogs
Table 2: Bioactivity Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives
| Compound | Target | IC50/MIC | Reference |
|---|---|---|---|
| 2-(Chloromethyl)-6-phenyl | EGFR | 18 nM | |
| 2-Methylthio-6-phenyl | DHFR | 8 µg/mL | |
| 3-Hydroxy-6-(4-fluorophenyl) | Aurora kinase A | 12 nM |
Applications in Drug Development
Covalent Inhibitor Design
The chloromethyl group enables irreversible binding to cysteine residues in kinases, enhancing residence time and efficacy against resistance mutations.
Antibiotic Adjuvants
Combination with β-lactams restores susceptibility in MRSA by disrupting cell wall synthesis and folate metabolism synergistically .
Challenges and Future Directions
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Synthetic Optimization: Improving chloromethyl group stability via fluorinated analogs (e.g., -CF2Cl) may reduce hydrolysis .
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Target Identification: Proteome-wide reactivity profiling is needed to assess off-target effects.
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Formulation Strategies: Nanoencapsulation in PLGA nanoparticles could enhance aqueous solubility and tumor targeting.
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